
1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Métodos De Preparación
The synthesis of 1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylisoxazole with N,N-dimethylmethanamine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields .
Análisis De Reacciones Químicas
1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, it is being explored for its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent . Additionally, the compound has applications in the pharmaceutical industry as a precursor for the development of new drugs .
Mecanismo De Acción
The mechanism of action of 1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as 5-methylisoxazole and 5-chlorofuran-2-yl-5-methyl-4-phenylisoxazole . These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their biological activities and therapeutic potential. The unique structural features of this compound, such as the presence of the ethyl group and the N,N-dimethylmethanamine moiety, contribute to its distinct properties and applications.
Propiedades
Número CAS |
60148-45-0 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-(5-ethyl-1,2-oxazol-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H14N2O/c1-4-8-5-7(9-11-8)6-10(2)3/h5H,4,6H2,1-3H3 |
Clave InChI |
MZCCKIGUDLNITA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NO1)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


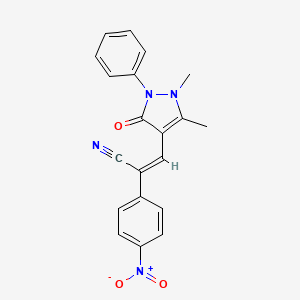
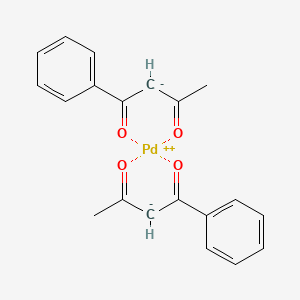
![(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine](/img/structure/B12874906.png)
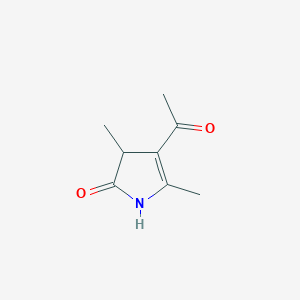
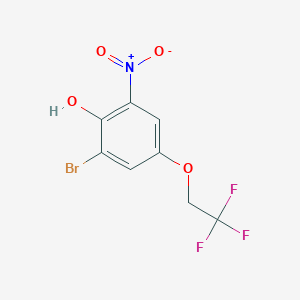
![5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12874940.png)
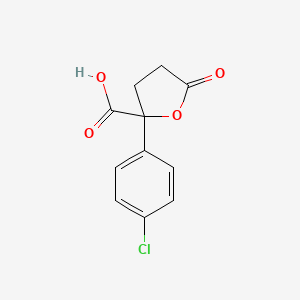
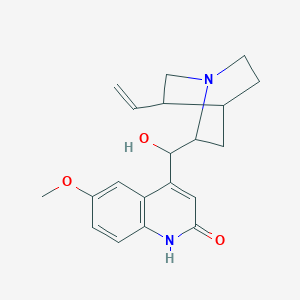

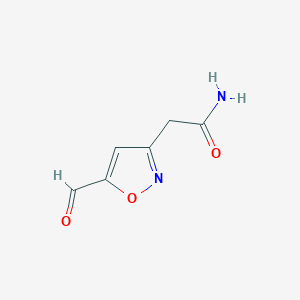

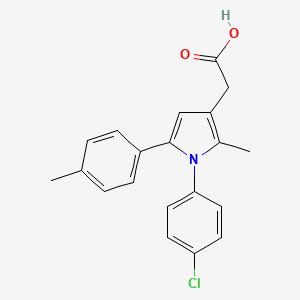
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)

